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Compound of Interest

Compound Name: 2-Methylbutylamine

Cat. No.: B1361350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylbutylamine, a key building block in organic synthesis and drug discovery. The following
sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for 2-Methylbutylamine is summarized in the tables below for easy
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Data of 2-Methylbutylamine
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
2.614 d 5.6 H-la
2.480 d 6.7 H-1b
141 m H-2
1.35 m H-3a
1.19 m H-3b
0.896 d H-2' (CHs)
0.891 t H-4
Solvent: CDCls, Frequency: 399.65 MHz[1]
13C NMR Spectral Data of 2-Methylbutylamine
Chemical Shift (6) ppm Assignment
45.8 C-1
35.7 C-2
25.8 C-3
16.5 C-2' (CHs)
11.4 C-4
Solvent: CDCIs
Infrared (IR) Spectroscopy
Key IR Absorption Bands of 2-Methylbutylamine
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3368 Strong, Broad symmetric)
2958, 2927, 2872 Strong C-H stretch (aliphatic)
1590 Medium N-H bend (scissoring)
1465 Medium C-H bend (asymmetric)
1378 Medium C-H bend (symmetric)
830 Medium, Broad N-H wag

Technique: Neat

Mass Spectrometry (MS)

Key Mass Fragments of 2-Methylbutylamine
m/z Relative Intensity Assighment
87 Moderate [M]* (Molecular lon)
72 Moderate [M - CHs]*
58 Strong [M - CzHs]*
44 Moderate [CH3CHNH2]*
30 Base Peak [CHz2NHz]*

Technique: Electron lonization (EI)[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2-
Methylbutylamine.

NMR Spectroscopy
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1H and 3C NMR Data Acquisition

o Sample Preparation: A sample of 2-Methylbutylamine (approximately 5-10 mg) is dissolved

in deuterated chloroform (CDCls, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an

internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.

e Instrument: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe is used.
e 'H NMR Parameters:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: 12 ppm

o Acquisition Time: 4.09 s

o Temperature: 298 K
e 13C NMR Parameters:

o Pulse Program: zgpg30 (proton-decoupled)

o Number of Scans: 1024

o Relaxation Delay: 2.0 s

o Spectral Width: 240 ppm

o Acquisition Time: 1.36 s

o Temperature: 298 K

o Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., TopSpin, MestReNova). The chemical shifts are
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referenced to the TMS signal (0.00 ppm for *H NMR) or the solvent signal (77.16 ppm for 13C
NMR in CDCIs).

Infrared (IR) Spectroscopy

FTIR Data Acquisition (Neat Liquid)

o Sample Preparation: A single drop of neat 2-Methylbutylamine is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a
UATR accessory is used.

e Parameters:

o

Spectral Range: 4000-400 cm~1

[¢]

Resolution: 4 cm—!

Number of Scans: 16

[¢]

Mode: Transmittance

[e]

o Data Processing: A background spectrum of the clean ATR crystal is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

GC-MS Data Acquisition

o Sample Preparation: A dilute solution of 2-Methylbutylamine in a volatile organic solvent
(e.g., methanol or dichloromethane) is prepared (approximately 1 mg/mL).

¢ Instrument: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass
Selective Detector (or equivalent) is used.

e Gas Chromatography (GC) Conditions:
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o Column: HP-5ms (30 m x 0.25 mm, 0.25 pum film thickness) or equivalent non-polar
column.

o Inlet Temperature: 250°C
o Injection Volume: 1 pL (split mode, split ratio 50:1)
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped
to 250°C at a rate of 10°C/min, and held for 5 minutes.

e Mass Spectrometry (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

[e]

Source Temperature: 230°C

[e]

Quadrupole Temperature: 150°C

(¢]

Mass Range: m/z 25-200

[¢]

Scan Mode: Full scan

o Data Processing: The acquired data is processed using the instrument's software to identify
the retention time of the analyte and to generate the corresponding mass spectrum. Library
matching (e.g., NIST) can be used for confirmation.

Visualization

The following diagrams illustrate the logical relationships in the spectroscopic analysis of 2-
Methylbutylamine.
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Spectroscopic Techniques
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Caption: Workflow for the spectroscopic analysis of 2-Methylbutylamine.
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Caption: Correlation of spectroscopic data to the structure of 2-Methylbutylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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